![molecular formula C19H20N2O3 B5672002 2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol CAS No. 394237-84-4](/img/structure/B5672002.png)
2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol
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Overview
Description
The scientific exploration of pyrazole derivatives, including compounds like "2-(1,5-dimethyl-4-phenoxy-1H-pyrazol-3-yl)-5-ethoxyphenol," encompasses synthesis, structural characterization, and property analysis. These compounds are of interest due to their diverse chemical behaviors and potential applications in various fields, excluding direct drug usage and side effects considerations.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the preparation and reaction of Schiff base ligands, with specific examples including compounds synthesized through reactions between different phenyl and methoxyphenyl derivatives, showcasing methods for creating complex pyrazole structures (Hayvalı, Unver, & Svoboda, 2010).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insights into the molecular structure, including bond lengths, angles, and intramolecular charge transfers. These analyses offer a foundation for understanding the chemical reactivity and interaction potential of pyrazole derivatives (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Research on pyrazole derivatives includes investigations into their chemical reactivity, such as the formation of hydrogen-bonded chains and dimers, which are crucial for understanding the compound's behavior in different environments (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Physical Properties Analysis
The crystalline structure and physical properties are also key focus areas, with studies detailing the crystal packing, hydrogen bonding, and overall molecular geometry, providing essential information on the stability and solubility of these compounds (Inturi, Roopashree, Pujar, Mohammed, & Devarajegowda, 2016).
Chemical Properties Analysis
Investigations into the transformations and reactivity of pyrazole derivatives reveal complex reactions that lead to a variety of products, highlighting the versatility of these compounds in synthetic chemistry (Stanovnik, Bevk, Golič, Golobič, & Svete, 2005).
properties
IUPAC Name |
2-(1,5-dimethyl-4-phenoxypyrazol-3-yl)-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-15-10-11-16(17(22)12-15)18-19(13(2)21(3)20-18)24-14-8-6-5-7-9-14/h5-12,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSWLCZYIXILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C(=C2OC3=CC=CC=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
394237-84-4 |
Source
|
Record name | 2-(1,5-DIMETHYL-4-PHENOXY-1H-PYRAZOL-3-YL)-5-ETHOXYPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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